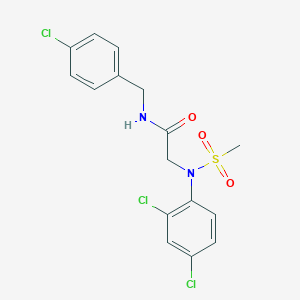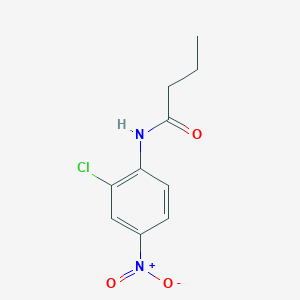
N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Compound X, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have promising effects in treating various neuropsychiatric disorders.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, Compound X increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved neurotransmission. This mechanism has been shown to have potential therapeutic applications in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including enhanced NMDA receptor function, improved neurotransmission, and increased glycine availability in the synaptic cleft. These effects have been shown to have potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which makes it a promising candidate for further research and development. However, one of the limitations of Compound X is its relatively low bioavailability, which may limit its effectiveness in vivo. Further research is needed to optimize the pharmacokinetic properties of Compound X and improve its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on Compound X, including:
1. Optimization of pharmacokinetic properties: Further research is needed to optimize the pharmacokinetic properties of Compound X and improve its efficacy in vivo.
2. Combination therapy: Compound X may be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
3. Target validation: Further research is needed to validate N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic target for neuropsychiatric disorders and explore the potential of other N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of Compound X in treating various neuropsychiatric disorders.
In conclusion, Compound X is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. Its potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide makes it a promising candidate for further research and development. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
Compound X can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzylamine with 2,4-dichlorophenylacetonitrile, followed by the addition of methylsulfonyl chloride and subsequent hydrolysis to yield the final product. The synthesis of Compound X has been optimized to achieve high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. It has been shown to have a potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, Compound X increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved neurotransmission.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O3S/c1-25(23,24)21(15-7-6-13(18)8-14(15)19)10-16(22)20-9-11-2-4-12(17)5-3-11/h2-8H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYIMGIHYPKPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-isopropylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5200723.png)


![3-bromo-N-cyclohexyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200751.png)
![4-bromo-N-{2-[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5200757.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5200769.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5200775.png)
![4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5200782.png)

![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)

![N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide](/img/structure/B5200811.png)
![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)